5-bromo-N-(2-(piperidin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, toluene, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine and pyrimidine compounds .
Scientific Research Applications
5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-(PIPERAZIN-1-YL)PYRIMIDINE
- 5-BROMO-2-(DIMETHYLAMINO)PYRAZINE
- 5-BROMO-3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE
Uniqueness
Compared to similar compounds, 5-BROMO-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H16BrN5O |
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Molecular Weight |
362.22 g/mol |
IUPAC Name |
5-bromo-N-(2-piperidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16BrN5O/c16-12-6-11(7-17-8-12)14(22)20-13-9-18-15(19-10-13)21-4-2-1-3-5-21/h6-10H,1-5H2,(H,20,22) |
InChI Key |
VGEVJFCSBQQGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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